N-Oxomethanimidamide
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Overview
Description
N-Oxomethanimidamide is an organic compound belonging to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound, specifically, is an oxime derivative of an amide, with the general structure R1C(=NOH)NR2R3
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oxomethanimidamide can be synthesized through several methods. One common approach involves the condensation of an aldehyde or ketone with hydroxylamine. For instance, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield the desired oxime . Another method involves the use of N-hydroxyimidoyl chloride, which can be prepared by the chlorination of oximes with reagents like N-chlorosuccinimide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
N-Oxomethanimidamide undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of nitriles or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include nitriles, amines, and various substituted oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Oxomethanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Oxomethanimidamide involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Amidoximes: These are oximes of amides and have similar structures to N-Oxomethanimidamide but with different substituents.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and other substrates makes it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
N-oxomethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2O/c2-1-3-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMKIRXPGQRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50848277 |
Source
|
Record name | N-Oxomethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50848277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.040 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90251-08-4 |
Source
|
Record name | N-Oxomethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50848277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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